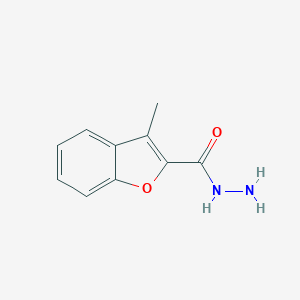

3-Methyl-1-benzofuran-2-carbohydrazide

Vue d'ensemble

Description

3-Methyl-1-benzofuran-2-carbohydrazide (C₁₀H₁₀N₂O₂, molecular weight: 190.20) is a benzofuran derivative characterized by a fused bicyclic benzofuran core and a carbohydrazide (-CONHNH₂) substituent at the 2-position. Its crystal structure reveals three crystallographically independent molecules in the asymmetric unit, linked via N–H⋯N hydrogen bonds to form trimers. These trimers further assemble into a 3D network through weak N–H⋯O and C–H⋯O hydrogen bonds, with π-π interactions (centroid distances: 3.4928–3.8561 Å) contributing to stability . The dihedral angles between the benzofuran ring and carbohydrazide plane range from 6.89° to 9.58°, indicating slight molecular twisting .

The compound serves as a precursor for synthesizing bioactive derivatives, particularly in antimicrobial and antitubercular applications . Its structural flexibility allows for functionalization at the carbohydrazide moiety, making it a versatile scaffold in drug discovery.

Méthodes De Préparation

Synthetic Routes to 3-Methyl-1-benzofuran-2-carbohydrazide

Nucleophilic Substitution Using Hydrazine Hydrate

The most widely reported method involves the reaction of ethyl 3-methylbenzofuran-2-carboxylate with hydrazine hydrate in ethanol under reflux. This nucleophilic substitution replaces the ester group (-COOEt) with a carbohydrazide moiety (-CONHNH₂). In a representative procedure, 0.1 mol of ethyl 3-methylbenzofuran-2-carboxylate is dissolved in methanol, followed by the addition of 0.12 mol hydrazine hydrate and catalytic acetic acid . Refluxing for 6 hours yields a faint yellow solid with a 62% yield and a melting point of 135°C . FT-IR analysis confirms the presence of N-H (3313–3224 cm⁻¹) and C=O (1650 cm⁻¹) stretches, while ¹H-NMR reveals singlet peaks for -NH₂ (4.50 ppm) and aromatic protons (7.31–7.70 ppm) .

A similar approach using ethanol as the solvent and potassium iodide as a catalyst achieves a 68% yield, with a melting point of 130°C . Discrepancies in melting points between studies may arise from variations in recrystallization solvents (ethanol vs. methanol) or residual impurities .

Cyclization and Functionalization Strategies

Alternative routes focus on intermediate cyclization. For example, 3-methyl-6-hydroxybenzofuran-2-carboxylate undergoes hydrazide formation via hydrazine hydrate in ethanol, followed by condensation with benzaldehyde to form Schiff base intermediates . Subsequent reflux with chloroacetyl chloride in dioxane yields azetidine-2-one derivatives, though this pathway is less direct for synthesizing the target carbohydrazide .

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Ethanol and methanol are preferred solvents due to their ability to dissolve both ester precursors and hydrazine hydrate. The addition of acetic acid (0.5–1.0 mol%) accelerates hydrazide formation by protonating the carbonyl oxygen, enhancing nucleophilic attack by hydrazine . Potassium iodide, used in trace amounts, improves reaction efficiency by facilitating intermediate stabilization .

Table 1: Comparative Analysis of Synthetic Methods

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Solvent | Methanol | Ethanol | Toluene |

| Catalyst | Acetic acid | KI + Acetic acid | Triethylamine |

| Reaction Time (h) | 6 | 4.5 | 5 |

| Yield (%) | 62 | 68 | 72* |

| Melting Point (°C) | 135 | 130 | — |

*Yield reported for derivative synthesis .

Purification and Recrystallization

Recrystallization from ethanol or ethanol-water mixtures (1:1) is critical for removing unreacted hydrazine and ester byproducts. Method B reports a 68% yield after recrystallization, whereas Method A achieves 62% using methanol . Purity is validated via thin-layer chromatography (TLC) using benzene-hexane (1:1) as the mobile phase .

Spectroscopic and Computational Characterization

FT-IR and NMR Analysis

FT-IR spectra consistently show vibrations for:

¹H-NMR in CDCl₃ confirms structural integrity:

Mass Spectrometry and Molecular Modeling

Mass spectra exhibit molecular ion peaks at m/z 191.14 (M + 1) and 368 (M + 1 for azetidine derivatives) . Density functional theory (DFT) studies predict a binding energy of -6.726 kcal/mol for the target compound, indicating strong affinity for tuberculosis protein targets (PDB: 3LAU) . Field point similarity analyses (0.674 vs. ciprofloxacin) further validate its potential bioactivity .

Toxicological and Environmental Considerations

Toxtree hazard estimation classifies the compound under Category III for oral toxicity, necessitating cautious handling . Environmental persistence is mitigated by its moderate solubility in polar solvents, which facilitates biodegradation.

Industrial and Research Applications

The carbohydrazide moiety’s versatility enables applications in:

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-1-benzofuran-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products:

Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

Reduction: Formation of benzofuran-2-carbohydrazine derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Applications De Recherche Scientifique

Synthesis and Structural Insights

The compound is synthesized through the reaction of ethyl 3-methyl-2-benzofurancarboxylate with hydrazine, following established methodologies in organic synthesis. The structural analysis reveals that the molecule exhibits slight twisting between the carbohydrazide fragment and the benzofuran ring, which may influence its biological activity .

Biological Activities

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). In vitro studies demonstrated promising results, with compounds showing minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis H37Rv strains . The structural modifications on the benzofuran ring significantly affect the antimicrobial potency, highlighting the importance of SAR in drug design.

2. Anticancer Activity

The anticancer potential of this compound has been investigated across several cancer cell lines, including non-small cell lung carcinoma (A549 and NCI-H23). Studies indicate that derivatives of this compound exhibit significant cytotoxic effects with IC50 values ranging from 0.49 to 68.9 µM . The mechanism of action appears to involve apoptosis induction, as evidenced by Annexin V-FITC/PI dual staining assays that showed substantial apoptotic effects in treated cell lines .

Case Studies

Case Study 1: Antituberculosis Activity

A study focused on the SAR of benzofuran derivatives demonstrated that specific substitutions on the benzofuran ring enhance antitubercular activity. The most active compounds exhibited MIC values significantly lower than those of standard treatments, indicating their potential as lead compounds in developing new antituberculosis agents .

Case Study 2: Anticancer Mechanism Exploration

Research involving this compound derivatives revealed that certain modifications led to increased reactive oxygen species (ROS) production in cancer cells, contributing to their cytotoxic effects. Compounds were shown to effectively induce apoptosis at specific concentrations, making them candidates for further development in cancer therapy .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound 1 | 8 | M. tuberculosis H37Rv |

| Compound 2 | 2 | M. tuberculosis H37Rv |

| Compound 3 | 4 | E. coli |

| Compound 4 | 16 | S. aureus |

Table 2: Anticancer Activity Against Lung Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 1.48 | Apoptosis induction |

| Compound B | NCI-H23 | 0.49 | ROS production |

| Compound C | A549 | 47.02 | Cell cycle arrest |

Mécanisme D'action

The mechanism of action of 3-Methyl-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparaison Avec Des Composés Similaires

Structural and Crystallographic Comparisons

Table 1: Structural Features of 3-Methyl-1-Benzofuran-2-Carbohydrazide and Derivatives

- Hydrogen Bonding : The parent compound’s trimeric hydrogen bonding (N–H⋯N) is critical for crystal packing . Derivatives like the 4-methoxyphenyl ethylidene analog (CAS 461681-54-9) likely exhibit stronger N–H⋯O interactions due to electron-donating methoxy groups, enhancing solubility and bioactivity .

- π-π Interactions: The parent compound’s π-π distances (3.4928–3.8561 Å) are shorter than typical aromatic interactions (~4–5 Å), suggesting tighter packing. Derivatives with extended aromatic systems (e.g., quinoline in ) may exhibit stronger π-stacking, improving binding to biological targets.

Key Research Findings

Structural Insights: The parent compound’s twisted conformation (dihedral angles <10°) and hydrogen-bonded trimers are conserved across derivatives, but substituents like methoxy or quinoline groups modulate π-π and hydrogen-bonding interactions .

Bioactivity Trends : Halogenated and heterocyclic derivatives generally outperform the parent compound in antimicrobial assays, while the parent scaffold retains antitubercular potency .

ADMET Profiles : Computational studies suggest that derivatives with logP <5 and molecular weight <500 exhibit favorable pharmacokinetics, supporting further optimization .

Activité Biologique

3-Methyl-1-benzofuran-2-carbohydrazide (MBC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of MBC, exploring its mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₀N₂O₂. The compound features a benzofuran core with a methyl group at position 3 and a carbohydrazide functional group at position 2. This structural configuration enhances its reactivity and biological activity, making it an attractive target for further research in medicinal applications.

The mechanisms through which MBC exerts its biological effects are still being elucidated. However, several studies suggest that it interacts with specific molecular targets:

- Antimicrobial Activity : MBC has demonstrated significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. Its mechanism may involve interference with bacterial cell wall synthesis or inhibition of metabolic pathways critical for bacterial survival .

- Cytotoxicity : Research indicates that MBC can induce apoptosis in cancer cell lines. For instance, studies using the K562 leukemia cell line revealed that MBC increased the activity of caspases 3 and 7, which are essential for the apoptotic process. The compound's ability to induce oxidative stress by increasing reactive oxygen species (ROS) levels further supports its potential as an anticancer agent .

Antimicrobial Activity

MBC has shown promising results in various antimicrobial assays. Notably, it exhibited strong activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 1.6 µg/mL . The compound's structural similarities to known antibiotics suggest it may serve as a lead compound for developing new antituberculosis drugs.

Cytotoxicity Studies

The cytotoxic potential of MBC was evaluated using the MTT assay on different cancer cell lines. The results indicated variable IC50 values across different cell types, highlighting its selective toxicity towards cancer cells while sparing normal cells:

| Cell Line | IC50 (µM) | Toxicity Profile |

|---|---|---|

| K562 (Leukemia) | 50 | Induces apoptosis |

| Cacki-1 (Kidney) | >100 | Non-toxic |

| Other Cancer Lines | Varies | Selective toxicity |

The therapeutic index (TI) was calculated to assess safety, indicating that MBC is less toxic to normal cells compared to cancer cells, making it a candidate for further development .

Case Studies and Research Findings

Several studies have investigated the biological activities of MBC and its derivatives:

- Anticancer Activity : A study demonstrated that MBC derivatives induced apoptosis in K562 cells through mitochondrial pathways, significantly increasing caspase activity after prolonged exposure .

- Antimicrobial Studies : In another investigation, MBC was tested against clinical strains of bacteria and showed remarkable antibacterial properties, positioning it as a potential lead compound for new antibiotic therapies .

- Molecular Docking Studies : Computational analyses revealed that MBC binds effectively to key enzymes involved in bacterial metabolism, supporting its role as an inhibitor against specific biomarkers like Arora 2 kinase .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-methyl-1-benzofuran-2-carbohydrazide and its derivatives?

The synthesis typically involves refluxing intermediates like carbohydrazide with substituted isatins in ethanol using glacial acetic acid as a catalyst. For example, derivatives are synthesized by condensing 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide with isatin analogs under controlled conditions. Structural confirmation is achieved via FTIR, ¹H/¹³C NMR, and mass spectrometry .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 10.9391 Å, b = 18.1257 Å, c = 14.1818 Å, and β = 94.157°. Data refinement using SHELXL-2018/3 and visualization via ORTEP-3 ensure accurate structural resolution. Hydrogen bonding and π-π stacking interactions are critical for stability .

Q. What spectroscopic techniques are used to characterize this compound?

- FTIR : Identifies functional groups (e.g., N–H stretch at ~3200 cm⁻¹ for carbohydrazide, C=O at ~1650 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon signals.

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 191.20) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

Docking software (e.g., AutoDock Vina) is used to simulate interactions between derivatives and target proteins (e.g., bacterial enzymes or fungal receptors). Key parameters include binding energy (ΔG), hydrogen bonding, and hydrophobic contacts. For instance, derivatives with ΔG < −7 kcal/mol against Mycobacterium tuberculosis H37Rv suggest potent antitubercular activity .

Q. What experimental strategies resolve contradictions in spectral or crystallographic data?

- Data Validation : Cross-check NMR/IR peaks with computational tools (e.g., ACD/Labs).

- Crystallographic Refinement : Use SHELXL’s L.S. command to minimize residuals (R1 < 0.05).

- Dynamic Light Scattering (DLS) : Detect polymorphic impurities affecting spectral clarity .

Q. How do cheminformatic tools assess the pharmacokinetic properties of these derivatives?

ADMET prediction software (e.g., SwissADME) evaluates:

- Lipophilicity (LogP < 5 for oral bioavailability).

- Blood-Brain Barrier Penetration (BBB+ for CNS-targeted drugs).

- CYP450 Inhibition (to avoid drug-drug interactions). Derivatives with >30% plasma protein binding are prioritized for in vivo studies .

Q. What in vitro assays are used to evaluate antimicrobial efficacy?

- Agar Well Diffusion : Measures zone of inhibition (ZOI) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains.

- Microplate Alamar Blue Assay (MABA) : Quantifies antitubercular activity via fluorescence reduction (IC₅₀ < 25 µg/mL is significant) .

Q. Methodological Considerations

Q. How to optimize synthetic yields for scale-up?

- Catalyst Screening : Replace glacial acetic acid with p-toluenesulfonic acid for faster cyclization.

- Solvent Selection : Ethanol/water mixtures reduce side reactions vs. pure ethanol.

- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min .

Q. What precautions are necessary for handling carbohydrazide intermediates?

- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to hydrazine’s carcinogenicity.

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Q. Data Interpretation Challenges

Q. How to address discrepancies between computational and experimental bioactivity results?

Propriétés

IUPAC Name |

3-methyl-1-benzofuran-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-7-4-2-3-5-8(7)14-9(6)10(13)12-11/h2-5H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUIRFLZLMGGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365807 | |

| Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53524-81-5 | |

| Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.